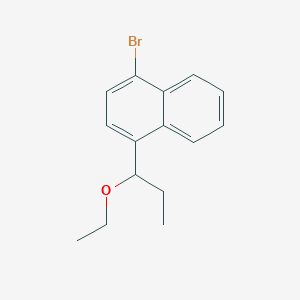
1-Bromo-4-(1-ethoxypropyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(1-ethoxypropyl)naphthalene is an organic compound with the molecular formula C15H17BrO. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromine atom and an ethoxypropyl group attached to the naphthalene ring. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The bromination of naphthalene typically involves the reaction of naphthalene with bromine in the presence of a catalyst such as iron(III) bromide or aluminum bromide . The resulting 1-bromonaphthalene is then subjected to further reactions to introduce the ethoxypropyl group.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(1-ethoxypropyl)naphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide, leading to the formation of nitriles.
Oxidation and Reduction Reactions:
Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Bromine (Br2): Used in the initial bromination step.
Catalysts: Iron(III) bromide or aluminum bromide for bromination.
Nucleophiles: Cyanide for substitution reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution with cyanide would yield a nitrile derivative .
Scientific Research Applications
1-Bromo-4-(1-ethoxypropyl)naphthalene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and liquid crystals.
Pharmaceutical Research: It is investigated for its potential use in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1-ethoxypropyl)naphthalene is not well-documented. as a brominated aromatic compound, it is likely to interact with various molecular targets through electrophilic aromatic substitution reactions. The bromine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds and the modification of the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
1-Bromonaphthalene: A simpler brominated naphthalene derivative with similar reactivity.
1-Bromo-4-methylnaphthalene: Another brominated naphthalene derivative with a methyl group instead of an ethoxypropyl group.
Uniqueness
1-Bromo-4-(1-ethoxypropyl)naphthalene is unique due to the presence of the ethoxypropyl group, which can impart different physical and chemical properties compared to simpler brominated naphthalene derivatives. This makes it a valuable intermediate in the synthesis of more complex organic molecules and materials .
Properties
Molecular Formula |
C15H17BrO |
|---|---|
Molecular Weight |
293.20 g/mol |
IUPAC Name |
1-bromo-4-(1-ethoxypropyl)naphthalene |
InChI |
InChI=1S/C15H17BrO/c1-3-15(17-4-2)13-9-10-14(16)12-8-6-5-7-11(12)13/h5-10,15H,3-4H2,1-2H3 |
InChI Key |
AQMGCDLOSYNVLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C2=CC=CC=C21)Br)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


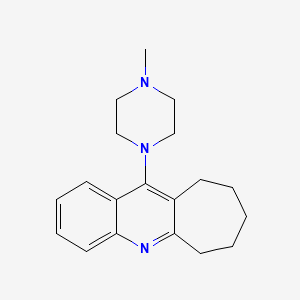
![2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-2-pyridinyl)-2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]phenyl]methyl]-](/img/structure/B11834925.png)
![methyl 2-[(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B11834937.png)
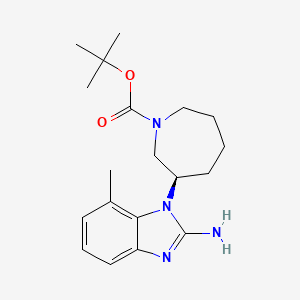


![Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11834966.png)

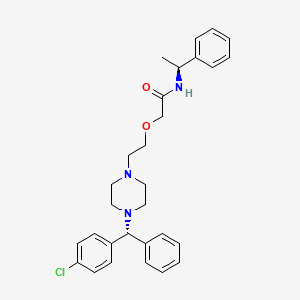
![4-Chloro-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11834998.png)
![5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11835003.png)
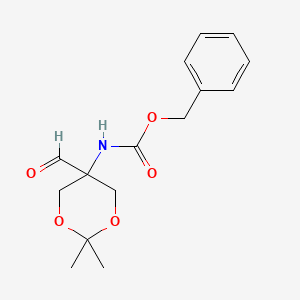
![(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid](/img/structure/B11835032.png)

